1-(3-Chlorobenzoyl)-4-ethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H17ClN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
BQDAIFHUDMVCQC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of 1 3 Chlorobenzoyl 4 Ethylpiperazine
Rational Design and Preparation of 1-(3-Chlorobenzoyl)-4-ethylpiperazine
The preparation of this compound can be logically approached through two primary retrosynthetic disconnections: either by forming the amide bond last (acylation) or by forming the N-ethyl bond last (alkylation).
Methods for N-Acylation with 3-Chlorobenzoyl Chloride
This synthetic route involves the reaction of 1-ethylpiperazine (B41427) with 3-chlorobenzoyl chloride. nih.gov This is a classic nucleophilic acyl substitution reaction where the secondary amine of the piperazine (B1678402) ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org
The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. A base, commonly a tertiary amine like triethylamine (B128534) (Et3N) or a solid base like potassium carbonate, is added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. chegg.com
Reaction Scheme for N-Acylation:

(Image depicts the reaction of 1-ethylpiperazine with 3-chlorobenzoyl chloride in the presence of a base to yield this compound and the hydrochloride salt of the base.)
Methods for N-Alkylation with Ethyl Halides
An alternative pathway to the target compound starts with 1-(3-chlorobenzoyl)piperazine, which is then alkylated on the free secondary amine. uni.lu The N-alkylation is achieved using an ethylating agent, such as ethyl bromide or ethyl iodide.
Because the amide nitrogen is significantly less nucleophilic, this reaction requires a strong base to deprotonate the secondary amine, thereby increasing its nucleophilicity. echemi.comstackexchange.com Common conditions involve using sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). echemi.comstackexchange.com Alternatively, a weaker base like potassium carbonate can be used, often with heating, to facilitate the reaction. chemicalbook.com This method is a standard procedure for producing N-alkylated piperazine derivatives. nih.gov
Reaction Scheme for N-Alkylation:

(Image depicts the reaction of 1-(3-chlorobenzoyl)piperazine with an ethyl halide in the presence of a base to yield this compound and a salt byproduct.)
Stepwise and Convergent Synthesis Strategies for the Compound
Both of the aforementioned routes represent stepwise synthetic strategies that converge to form the final product from two smaller fragments. The choice between them often depends on the availability and cost of the starting materials.
Strategy A: Acylation First This is a direct, one-pot synthesis from 1-ethylpiperazine and 3-chlorobenzoyl chloride. nih.gov It is highly efficient and the preferred method if 1-ethylpiperazine is a readily available starting material. guidechem.comfengchengroup.com
Strategy B: Alkylation First This two-step approach begins with the mono-acylation of piperazine with 3-chlorobenzoyl chloride to form the 1-(3-chlorobenzoyl)piperazine intermediate, followed by N-alkylation with an ethyl halide. While this adds a step to the process, it can be more cost-effective if piperazine is significantly cheaper than 1-ethylpiperazine.
| Strategy | Starting Materials | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| Acylation First (A) | 1-Ethylpiperazine, 3-Chlorobenzoyl Chloride | N-Acylation | Fewer steps, potentially higher overall yield. | Dependent on the availability of 1-ethylpiperazine. |
| Alkylation First (B) | Piperazine, 3-Chlorobenzoyl Chloride, Ethyl Halide | N-Acylation then N-Alkylation | Uses more fundamental starting materials. | Longer route, requires isolation of an intermediate. |
Chemical Reactivity and Derivatization Potential of this compound
The structure of this compound contains several sites that can be targeted for further chemical modification, allowing for the creation of a library of related derivatives.
Exploration of Functional Group Transformations on the Piperazine Ring
The most significant functional group on the piperazine core available for transformation is the tertiary amide.
Amide Reduction: The carbonyl of the benzoyl group can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction transforms the amide into an amine, converting this compound into 1-(3-chlorobenzyl)-4-ethylpiperazine. This alters the geometry and electronic properties of the molecule, removing the planar, electron-withdrawing amide in favor of a flexible, electron-donating benzylamine. nih.gov
N-oxide Formation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides, which can alter the compound's physicochemical properties. ambeed.com Metabolite identification studies on similar piperazine-containing compounds have shown that oxidation of the piperazine ring, including N-oxide formation and dealkylation, can occur. dundee.ac.uk
Modifications of the 3-Chlorobenzoyl Moiety
The 3-chlorobenzoyl portion of the molecule provides multiple avenues for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the benzene (B151609) ring serves as a versatile handle for various cross-coupling reactions. For example, Suzuki coupling with different boronic acids can introduce new aryl or alkyl groups. Similarly, Buchwald-Hartwig amination can be employed to replace the chlorine atom with a wide range of nitrogen-based nucleophiles. mdpi.com These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.
Electrophilic Aromatic Substitution: The benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions, such as nitration or further halogenation, would be directed to the C5 position of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): While challenging for chlorobenzenes, replacement of the chlorine atom by strong nucleophiles can sometimes be achieved under forcing conditions (high temperature and pressure), particularly if the aromatic ring is further activated.
| Molecular Moiety | Reaction Type | Potential Transformation | Reagents/Conditions |
|---|---|---|---|
| Piperazine Amide | Reduction | Amide to Amine (Benzoyl to Benzyl) | LiAlH4 |
| 3-Chlorobenzoyl | Cross-Coupling | C-C or C-N bond formation | Pd catalyst, Boronic acids (Suzuki) or Amines (Buchwald-Hartwig) |
| 3-Chlorobenzoyl | Electrophilic Substitution | Nitration, Halogenation at C5 | HNO3/H2SO4, X2/FeX3 |
Strategic Derivatization for Enhanced Biological Exploration
The 1-aroyl-4-substituted piperazine scaffold, to which this compound belongs, is a highly versatile and privileged structure in medicinal chemistry. Researchers frequently utilize this core to develop novel therapeutic agents by systematically modifying the substituents on both the benzoyl ring and the second nitrogen of the piperazine ring. These modifications aim to tune the molecule's physicochemical properties, receptor affinity, and ultimately, its biological activity.
A prominent area of exploration for this class of compounds is oncology. N-benzoyl derivatives of piperazines have been investigated for their potential as anticancer agents. nih.govresearchgate.net In a relevant study, a series of 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized to evaluate their cytotoxic effects against a panel of human cancer cell lines. nih.gov This work exemplifies a classic strategic derivatization approach, where various functional groups were introduced onto the benzoyl ring to probe the structure-activity relationship (SAR). The general synthetic scheme involved the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with different substituted benzoyl chlorides. nih.govresearchgate.net
The derivatives were tested for their ability to inhibit the growth of cancer cell lines from various origins, including liver, breast, colon, gastric, and endometrial cancers. nih.gov All the synthesized compounds demonstrated significant cell growth inhibitory activity, highlighting the potential of the 1-benzoyl-4-substituted piperazine scaffold in developing new cytotoxic agents. nih.govresearchgate.net
Table 1: Examples of 1-Benzoyl-4-Substituted Piperazine Derivatives and Their Biological Target Area This table is based on analogous compound series reported in the literature.
| Compound Series | R-Group on Benzoyl Ring | N4-Substituent on Piperazine | Biological Activity Explored | Reference |
|---|---|---|---|---|
| A | 4-Cl | 4-chlorobenzhydryl | Anticancer (Cytotoxicity) | nih.gov, researchgate.net |
| A | 4-F | 4-chlorobenzhydryl | Anticancer (Cytotoxicity) | researchgate.net |
| A | 4-OCH₃ | 4-chlorobenzhydryl | Anticancer (Cytotoxicity) | researchgate.net |
| A | 4-Br | 4-chlorobenzhydryl | Anticancer (Cytotoxicity) | researchgate.net |
| A | 4-NO₂ | 4-chlorobenzhydryl | Anticancer (Cytotoxicity) | researchgate.net |
| A | 4-Ph | 4-chlorobenzhydryl | Anticancer (Cytotoxicity) | researchgate.net |
Beyond cancer, the piperazine core is a key component in compounds designed for a wide range of biological activities. Derivatization strategies have led to the discovery of potent antimicrobial and antifungal agents. researchgate.net For example, various substituted piperazine derivatives have been synthesized and screened, with many showing significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal species such as Candida albicans and Aspergillus niger. researchgate.net The structural diversity introduced at the nitrogen atoms of the piperazine ring is crucial for modulating the potency and spectrum of antimicrobial action. mdpi.com
Furthermore, the piperazine scaffold is integral to the development of agents targeting the central nervous system (CNS). Modifications of the arylpiperazine structure have yielded compounds with atypical antipsychotic effects and various receptor antagonist activities. nih.govnih.gov These studies underscore the value of strategic derivatization of the piperazine nucleus to create diverse molecular libraries for broad biological screening.
Advanced Computational and Theoretical Characterization of 1 3 Chlorobenzoyl 4 Ethylpiperazine
Quantum Chemical Analysis of Electronic Structure and Molecular Reactivity
Density Functional Theory (DFT) for Ground State Properties
No published studies were found that utilized DFT to calculate the ground state properties of 1-(3-Chlorobenzoyl)-4-ethylpiperazine. Such a study would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and other electronic properties.
Frontier Molecular Orbital (FMO) Theory for Electron Transfer Characteristics (HOMO-LUMO Analysis)
There is no available research detailing the Frontier Molecular Orbital analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively.
Molecular Electrostatic Potential (MEP) Mapping for Receptor Recognition
A search for Molecular Electrostatic Potential maps for this compound yielded no results. MEP mapping is a valuable tool for visualizing the charge distribution on a molecule, which helps in predicting how it might interact with biological receptors.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities with Relevant Biological Macromolecules
No molecular docking or simulation studies have been published that explore the binding of this compound to any specific biological targets. These studies are essential for predicting the binding affinity and the specific orientation of a ligand within a receptor's active site.
Elucidation of Intermolecular Interactions and Pharmacophore Mapping
In the absence of docking or molecular dynamics studies, there is no information on the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, etc.) that this compound might form with a biological target. Consequently, no pharmacophore models based on this compound have been developed.
It is concluded that the advanced computational and theoretical characterization of this compound has not yet been a subject of published scientific inquiry. The generation of a detailed, scientifically accurate article as per the requested outline is therefore not feasible at this time. Future computational studies would be necessary to provide the data required to populate the outlined sections.
In Silico Predictive Modeling for Pharmacological Potentials (e.g., PASS)mdpi.com
Information regarding the predicted biological activity spectra of this compound from PASS or other in silico predictive models is not available in the reviewed scientific literature. While computational methods are widely used to forecast the pharmacological profiles of novel compounds, specific data for this compound has not been published.
Structure Activity Relationship Sar and Structural Biology Insights for 1 3 Chlorobenzoyl 4 Ethylpiperazine Analogs
Dissecting the Role of the Piperazine (B1678402) Core in Biological Activity
The piperazine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its versatile structural and physicochemical properties. nih.govbenthamdirect.com This six-membered heterocyclic ring, containing two nitrogen atoms at opposing positions, imparts a unique combination of features that are highly advantageous for drug design. nih.govresearchgate.net
The presence of the two nitrogen atoms provides a large polar surface area and opportunities for hydrogen bond acceptance and donation, which can significantly enhance interactions with biological targets. nih.govresearchgate.net These properties often lead to improved aqueous solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for oral bioavailability. nih.gov The piperazine core has two basic nitrogen atoms with appropriate pKa values, which aids in the water solubility of drug candidates and plays a vital role in their bioavailability. nih.gov
Furthermore, the piperazine ring offers relative structural rigidity, which helps to properly orient the substituents in three-dimensional space, thus improving target affinity and specificity. nih.goveurekaselect.com The introduction of a piperazine moiety into natural products and other bioactive molecules has been shown to significantly enhance pharmacological activities, such as antitumor and antimicrobial effects. nih.govacgpubs.org Studies comparing piperazine-containing compounds to analogs with different heterocyclic cores, such as piperidine (B6355638), often reveal significant differences in biological activity, underscoring the specific contribution of the piperazine structure. nih.gov For instance, replacing a piperazine with a piperidine ring has been shown to drastically alter receptor affinity, highlighting the piperazine moiety as a critical structural element for certain dual-target activities. nih.gov
Table 1: Key Contributions of the Piperazine Core to Biological Activity
| Feature | Contribution | Scientific Rationale |
| Polarity & Basicity | Enhanced water solubility and oral bioavailability. nih.govnih.gov | The two nitrogen atoms increase polarity and have pKa values suitable for forming soluble salts. nih.gov |
| Hydrogen Bonding | Improved target affinity and specificity. nih.govresearchgate.net | Acts as both hydrogen bond donor and acceptor, facilitating strong interactions with receptor sites. nih.gov |
| Structural Rigidity | Optimal orientation of pharmacophoric groups. nih.gov | The defined chair-like conformation limits rotational freedom, reducing the entropic penalty of binding. |
| Synthetic Versatility | Amenable to diverse chemical modifications. nih.goveurekaselect.com | The two nitrogen atoms can be independently substituted to fine-tune pharmacological properties. nih.gov |
Influence of the N-Ethyl Substitution on Receptor Selectivity and Potency
The nature of the substituent at the N-4 position of the piperazine ring is a critical determinant of a compound's potency and receptor selectivity. In the case of 1-(3-Chlorobenzoyl)-4-ethylpiperazine, the N-ethyl group plays a pivotal role.
Research on various piperazine derivatives has demonstrated that N-aliphatic substitutions, including methyl and ethyl groups, can significantly enhance biological activity compared to unsubstituted or N-aryl substituted analogs. tandfonline.com For example, in a series of thiazole-piperazine derivatives, compounds with N-aliphatic side groups (methyl, ethyl, cyclohexyl, and benzyl) showed enhanced acetylcholinesterase (AChE) inhibitory activity, whereas N-phenyl substituted compounds were largely inactive. tandfonline.com This suggests that the electronic properties of an N-aryl group can decrease the electron density on the piperazine nitrogen, which may be unfavorable for certain receptor interactions. tandfonline.com
The size of the N-alkyl group is also a crucial factor. While small alkyl groups like ethyl are often beneficial, increasing the alkyl chain length can sometimes lead to a decrease in affinity, indicating a specific spatial requirement within the receptor's binding pocket. nih.gov The ethyl group provides a balance of moderate lipophilicity, which can aid in crossing biological membranes, without the excessive steric bulk that might hinder receptor binding. nih.gov In some instances, N-methyl piperazinyl substitutions have exhibited lower activity compared to other small amine groups, suggesting that even a subtle change from methyl to ethyl can fine-tune the compound's interaction with its target. nih.gov
Table 2: Comparative Effect of N-Substituents on Piperazine Activity in Different Scaffolds
| N-Substituent | Compound Series | Effect on Activity | Reference |
| Ethyl | Thiazole-piperazines | Enhanced AChE Inhibition | tandfonline.com |
| Methyl | Thiazole-piperazines | Enhanced AChE Inhibition | tandfonline.com |
| Benzyl | Thiazole-piperazines | Enhanced AChE Inhibition | tandfonline.com |
| Phenyl | Thiazole-piperazines | Ineffective | tandfonline.com |
| Methyl | Ursolic Acid Derivatives | Lower antitumor activity than other amines | nih.gov |
Significance of 3-Chloro Substitution on the Benzoyl Ring for Pharmacological Response
The substitution pattern on the benzoyl ring is fundamental to the pharmacological profile of benzoylpiperazine derivatives. The presence and position of a halogen, such as the 3-chloro group in this compound, can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with target receptors.
Chlorine is a common substituent in pharmaceuticals and is known to enhance biological activity in many compound classes. nih.gov As an electron-withdrawing group, the chloro substituent modifies the electron distribution of the aromatic ring and the adjacent carbonyl group. researchgate.net This alteration can enhance binding affinity by modulating the strength of interactions, such as pi-stacking or dipole interactions, within the receptor's active site. researchgate.net Studies on various heterocyclic compounds have shown that the introduction of a chloro group on a phenyl ring can lead to a significant increase in potency. nih.govresearchgate.net
The position of the substituent is equally critical. The meta (3-position) substitution of the chloro group affects the molecule's electronic and steric profile differently than an ortho or para substitution. Research on N-arylpiperazines has indicated that substitution at the meta position can be particularly favorable for certain activities, possibly due to electronic effects rather than conformational ones. researchgate.net For instance, in one study, a 3,4-dichlorophenyl piperazine entity was found to be the most active among a series of derivatives against HeLa cell lines. nih.gov Similarly, other research has noted that the presence of electron-withdrawing groups on the phenyl ring generally increases activity. researchgate.net
Table 3: Influence of Benzoyl/Phenyl Ring Substituents on Pharmacological Activity
| Substituent | Position | Compound Class | Observed Effect | Reference |
| 3,4-dichloro | 3,4 | Berberine-piperazine | Most potent antitumor activity in series | nih.gov |
| 4-chloro | 4 | Phenylpiperazine | Favorable for antimycobacterial activity | mdpi.com |
| 4-chloro | 4 | Oxazole derivative | Demonstrated good antimicrobial activity | researchgate.net |
| 4-fluoro | 4 | Coumarin-piperazine | Highest affinity for AChE in series | nih.gov |
| 4-methoxy | 4 | Oxazole derivative | Excellent antimicrobial activity | researchgate.net |
Conformational Analysis and its Impact on SAR
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents on the nitrogen atoms—the 3-chlorobenzoyl group and the ethyl group—can occupy either axial or equatorial positions. The lowest energy state, which is the most populated conformation, generally has the bulkier substituent (the 3-chlorobenzoyl group) in the equatorial position to reduce steric hindrance.
Another critical conformational feature is the rotation around the amide bond connecting the piperazine ring to the benzoyl group. The planarity of the amide bond and its rotational flexibility determine the orientation of the 3-chlorophenyl ring relative to the piperazine core. Molecular modeling and structural studies on similar piperazine derivatives have shown that the specific torsion angles are crucial for aligning the molecule correctly within the binding pocket. nih.gov The ability of the compound to adopt and maintain this optimal, low-energy conformation upon approaching the receptor is a fundamental principle of its structure-activity relationship. researchgate.net
Comparative Structural Analysis with Known Bioactive Piperazine Derivatives
To contextualize the potential biological role of this compound, it is useful to compare its structure with that of well-established bioactive piperazine derivatives. The arylpiperazine and benzoylpiperazine motifs are present in numerous drugs across different therapeutic areas, particularly those acting on the central nervous system (CNS) and in oncology. benthamdirect.comnih.govmdpi.com
Many CNS-active drugs, such as the atypical antipsychotic aripiprazole (B633) and various antidepressants, feature an arylpiperazine moiety. nih.gov This structural fragment is known to confer affinity for dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors. researchgate.net While this compound contains a benzoylpiperazine structure, the presence of the substituted aromatic ring connected to the piperazine core suggests a potential for interaction with these same CNS targets.
The structure of this compound shares features with both classes. The benzoylpiperazine core is a key element, and the specific substitutions—the N-ethyl and the 3-chlorobenzoyl groups—are the primary modulators of its specific target affinity and pharmacological profile.
Table 4: Comparative Analysis of Bioactive Piperazine Derivatives
| Compound | Key Structural Motif | Primary Biological Target(s) | Therapeutic Area |
| This compound | Benzoylpiperazine | (Hypothesized based on structure) CNS receptors, Kinases | Investigational |
| Aripiprazole | Phenylpiperazine | Dopamine D₂, Serotonin 5-HT₁ₐ/5-HT₂ₐ Receptors | Antipsychotic |
| Imatinib | N-Acyl Piperazine | Bcr-Abl Tyrosine Kinase | Anticancer |
| Vortioxetine | Arylpiperazine | Serotonin Transporter (SERT), 5-HT₁ₐ/5-HT₃ Receptors | Antidepressant |
Preclinical Pharmacological Profile of this compound: A Review of Available Data
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of specific preclinical pharmacological data for the compound this compound.
Extensive searches were conducted to locate in vitro and cellular assay results for this specific molecule, covering its potential activities on G-protein coupled receptors (GPCRs), ion channels, enzymes, as well as its antiproliferative and antimicrobial effects. These inquiries did not yield any direct research findings for "this compound."
The scientific literature does contain extensive research on the broader class of piperazine derivatives, many of which share structural similarities with the requested compound. For instance, various N-substituted piperazines have been investigated for their effects on a range of biological targets.
Studies on related compounds include the exploration of:
Anticancer Properties: Research into compounds like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has shown cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The piperazine moiety is a common scaffold in the development of potential antiproliferative agents. researchgate.net
GPCR Modulation: Arylpiperazine derivatives have been widely studied for their interactions with serotonin (5-HT) and dopamine receptors. drugbank.commdpi.commdpi.com For example, certain arylpiperazines show high affinity for dopamine D4 receptors. drugbank.com Similarly, various piperazine-containing molecules have been assessed for their activity at histamine (B1213489) receptors. nih.govacs.orgnih.govmdpi.com
Enzyme Inhibition: The piperazine scaffold is also present in molecules designed as kinase inhibitors and cholinesterase inhibitors. nih.govnih.govnih.gov
Antimicrobial Activity: The antimicrobial potential of various piperazine derivatives has also been a subject of investigation. researchgate.netnih.govjocpr.comrjptonline.orgnih.gov
It is crucial to note that while these findings for related molecules are informative about the general potential of the piperazine chemical class, the specific pharmacological profile of a compound is highly dependent on its exact structure, including the nature and position of its substituents. The substitution of a 3-chlorobenzoyl group and an ethyl group on the piperazine ring, as in "this compound," will confer a unique set of properties that cannot be accurately extrapolated from related but structurally distinct molecules.
Searches in chemical databases and supplier catalogs identified compounds with similar names, such as "1-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-ethylpiperazine," which are structurally different. evitachem.com
Without direct experimental data for this compound, it is not possible to provide a scientifically accurate article on its preclinical pharmacological profile as requested. The information available for structurally related compounds highlights the diverse biological activities of the piperazine class but does not allow for a specific description of the requested molecule's properties. Further experimental research is required to elucidate the specific biological activities and mechanism of action of this compound.
Preclinical Pharmacological Profiling and Mechanistic Investigations of 1 3 Chlorobenzoyl 4 Ethylpiperazine
Preclinical Pharmacokinetic (PK) Considerations (e.g., Metabolic Stability in Microsomal Systems)
A thorough review of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic data or metabolic stability studies for the compound 1-(3-Chlorobenzoyl)-4-ethylpiperazine. While general methodologies for assessing the metabolic stability of chemical compounds are well-established, detailed research findings, including data on the half-life, clearance, and metabolite identification for this particular molecule in microsomal systems, are not presently available in the reviewed sources.
In typical preclinical pharmacokinetic profiling, the metabolic stability of a compound is evaluated using in vitro systems, most commonly liver microsomes from various species, including humans, rats, and mice. nih.govresearchgate.net These microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.gov
The primary goal of such studies is to determine the rate at which the compound is metabolized. This is often expressed as the in vitro half-life (t½) and intrinsic clearance (Clint). nih.gov A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body after administration. Conversely, a compound that is rapidly metabolized will have a short half-life and high clearance. nih.gov
The process generally involves incubating the test compound with liver microsomes and a cofactor, such as NADPH, to initiate the metabolic reactions. researchgate.net The concentration of the parent compound is then measured at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Furthermore, these studies often aim to identify the major metabolites formed. frontiersin.org Understanding the metabolic pathways is critical, as metabolites can be pharmacologically active or potentially contribute to adverse effects.
Had data been available for this compound, the following tables would have been populated with specific experimental values.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Microsomal Protein Concentration (mg/mL) | Initial Compound Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Metabolite Identification of this compound in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Relative Abundance (%) |
| Data not available | Data not available | Data not available | Data not available |
It is important to note that the absence of published data does not necessarily indicate a lack of research on this compound but rather that such research has not been made publicly available.
Future Prospects and Strategic Positioning of 1 3 Chlorobenzoyl 4 Ethylpiperazine in Drug Discovery and Development
Optimization Strategies for Improved Efficacy and Selectivity
The development of 1-(3-Chlorobenzoyl)-4-ethylpiperazine into a viable drug candidate necessitates rigorous optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are central to this effort, guiding the modification of different parts of the molecule. nih.gov For the benzoylpiperazine class, optimization efforts typically focus on three key structural components: the benzoyl ring, the piperazine (B1678402) core, and the N-ethyl substituent.
Modifications of the Benzoyl Ring: Substitutions on the benzoyl ring significantly influence binding affinity and selectivity. For instance, in the development of Glycine Transporter 1 (GlyT1) inhibitors, altering the position and nature of substituents on the aromatic ring was shown to dramatically affect potency. researchgate.net The 3-chloro substitution in the parent compound is a starting point for exploring other halogen substitutions (e.g., fluorine, bromine) or the introduction of electron-donating or electron-withdrawing groups to fine-tune electronic properties and interactions with the target protein. researchgate.net
Alterations of the Piperazine Core: The piperazine ring itself can be modified to constrain the molecule's conformation, which can lead to improved selectivity. While the core is often retained for its favorable physicochemical properties, bioisosteric replacement or the introduction of substituents on the ring can be explored. researchgate.net
Variation of the N-Alkyl Group: The N-ethyl group at the 4-position of the piperazine ring plays a crucial role in interacting with the target and influencing properties like solubility and metabolic stability. SAR studies on related piperazine derivatives have shown that varying the length and nature of this alkyl chain can modulate receptor selectivity, for example, between dopamine (B1211576) D2 and D3 receptors. researchgate.net Exploring a range of substituents, from small alkyl groups to more complex cyclic or aromatic moieties, can lead to compounds with superior profiles. researchgate.net
A systematic approach to optimization, guided by SAR data, is essential. The table below illustrates potential modification sites and their impact based on findings from related benzoylpiperazine series. researchgate.netresearchgate.net
| Molecular Scaffold Component | Modification Strategy | Potential Impact |
| Benzoyl Ring | Vary substituent at position 3 (e.g., -F, -Br, -CN, -SO2Me) | Modulate potency and selectivity against target isoforms (e.g., GlyT1 vs. GlyT2) |
| Introduce additional substituents | Enhance binding affinity and explore new interactions within the binding pocket | |
| Piperazine Core | Introduce chirality or substituents | Constrain conformation to improve selectivity |
| Bioisosteric replacement | Improve pharmacokinetic properties (ADME) | |
| N-Substituent | Vary alkyl chain length (methyl, propyl, etc.) | Optimize receptor subtype selectivity (e.g., D3 vs. D2) |
| Introduce cyclic or aryl groups | Explore new binding modes and improve metabolic stability |
Exploration of Novel Therapeutic Indications based on Mechanism of Action
The therapeutic potential of this compound and its analogs extends beyond a single target, a common feature of the versatile piperazine scaffold. nih.gov By understanding its primary mechanism of action and exploring its activity at other biological targets, novel therapeutic applications can be uncovered.
Initial research on benzoylpiperazines identified them as potent and selective inhibitors of the Glycine Transporter 1 (GlyT1). researchgate.net This mechanism supports the development of treatments for schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. researchgate.net However, the broader piperazine class has demonstrated a wide array of biological activities, suggesting that this compound could be repurposed or its derivatives developed for other conditions.
Neurodegenerative Disorders: Derivatives of benzoylpiperazine have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.gov By designing analogs that effectively inhibit AChE, a new therapeutic avenue for this compound class could be established.
Oncology: Certain N-benzoyl derivatives of piperazine have shown significant cytotoxic activity against various cancer cell lines, including those from liver, breast, and colon cancers. mdpi.comnih.gov This suggests a potential application in oncology, possibly through mechanisms like the induction of apoptosis. nih.govnih.gov
Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting CNS disorders. nih.gov Related structures have shown anxiolytic and antidepressant-like effects, often through modulation of the serotonergic system (e.g., 5-HT1A receptors). nih.gov This opens the possibility of developing this compound analogs for depression and anxiety.
Infectious Diseases: The piperazine scaffold has been incorporated into molecules with antimicrobial properties. mdpi.com Screening this compound and its derivatives against a panel of bacterial and fungal strains could reveal potential as novel anti-infective agents. mdpi.com
The table below summarizes potential therapeutic indications based on the known activities of related piperazine compounds.
| Potential Therapeutic Area | Biological Target/Mechanism | Supporting Evidence |
| Schizophrenia | Glycine Transporter 1 (GlyT1) Inhibition | Direct studies on benzoylpiperazine class. researchgate.net |
| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | Activity shown by thiazole-substituted benzoylpiperazine derivatives. nih.gov |
| Cancer | Cytotoxicity / Apoptosis Induction | N-benzoylpiperazine derivatives show activity against multiple cancer cell lines. mdpi.comnih.gov |
| Depression/Anxiety | Serotonergic System Modulation (e.g., 5-HT1A) | Anxiolytic and antidepressant effects observed in related piperazine derivatives. nih.gov |
| Bacterial Infections | Enoyl-ACP Reductase Inhibition | Piperazine-thiadiazole conjugates show antimicrobial activity. mdpi.com |
Development of this compound as a Chemical Probe or Lead Compound
Beyond its direct therapeutic potential, this compound is a valuable tool for drug discovery. Its well-defined structure and activity make it an excellent starting point, or "lead compound," for medicinal chemistry campaigns. researchgate.net A lead compound provides a validated molecular framework that can be systematically modified to achieve a desired biological and pharmacological profile. The benzoylpiperazine core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse protein targets with high affinity.
Furthermore, with sufficient characterization of its selectivity and mechanism, the compound could be developed into a "chemical probe." A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. For example, if an analog of this compound is found to be exceptionally potent and selective for GlyT1 with minimal off-target effects, it could be used by researchers to investigate the roles of GlyT1 in various physiological and pathological processes. researchgate.net This accelerates biological research and the validation of new drug targets.
Synergistic Approaches Combining Synthetic Chemistry with Advanced Computational Tools
The future of drug development with scaffolds like this compound lies in the tight integration of synthetic chemistry with powerful computational tools. researchgate.net This synergy accelerates the design-make-test-analyze cycle, making the discovery process more efficient and cost-effective. nih.govnih.gov
Computational Modeling and Virtual Screening: Molecular docking and dynamics simulations can predict how analogs of this compound will bind to a target protein. nih.govnih.gov These in silico methods allow chemists to prioritize which compounds to synthesize, focusing resources on those with the highest predicted affinity and best fit within the target's active site. mdpi.com Virtual screening of large compound libraries can also identify new benzoylpiperazine derivatives with potential activity against novel targets.
Computer-Assisted Synthesis Planning (CASP): Modern algorithms can now propose efficient synthetic routes for novel molecules. nih.govdoaj.org By combining databases of both synthetic and enzymatic reactions, these tools can design hybrid synthesis plans that may be shorter, more sustainable, and higher-yielding than those designed by traditional methods alone. researchgate.netnih.gov This is particularly valuable when creating complex derivatives or scaling up the synthesis of a lead candidate.
Predictive ADMET Modeling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and elimination of candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity, a major cause of drug attrition.
This integrated approach allows researchers to explore a vast chemical space and focus on synthesizing only the most promising molecules, significantly streamlining the path from a lead compound like this compound to a clinical drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
